Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Beschreibung

BenchChem offers high-quality Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964093 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 |

Source

|

| Record name | NSC51250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside?

An In-Depth Technical Guide to the Structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

Abstract

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a synthetically crucial derivative of D-glucose, a fundamental monosaccharide in biology. By protecting the hydroxyl groups with acetyl moieties and installing a methyl group at the anomeric center, this compound becomes a versatile intermediate in organic synthesis. Its stability and defined stereochemistry make it an ideal building block for the construction of complex oligosaccharides, glycoconjugates, and glycosylated natural products. This guide provides a detailed exploration of its molecular structure, stereochemical configuration, and conformational preferences. Furthermore, it outlines a standard laboratory synthesis, methods for structural characterization, and its applications in the fields of chemical biology and drug development, offering a comprehensive resource for researchers and scientists.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and physical characteristics. These properties are critical for handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate | [1] |

| CAS Number | 604-70-6 | [2] |

| Molecular Formula | C₁₅H₂₂O₁₀ | [2] |

| Molecular Weight | 362.33 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 100-102 °C | [5] |

| Solubility | Sparingly soluble in ethanol | [5] |

| Storage | 2-8°C |

Detailed Molecular Structure

The structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is best understood by dissecting its core components, stereochemistry, and the nature of its substituents.

The Glucopyranoside Core

The molecule is built upon a D-glucopyranose ring, which is a six-membered cyclic hemiacetal of glucose. The "pyranose" designation indicates its structural similarity to the heterocyclic compound pyran. In this derivative, the anomeric hydroxyl group has been converted into a methyl glycoside, forming a stable acetal.

Stereochemistry: The "α-D" Configuration

-

"D" Configuration: This refers to the stereochemistry at the C5 position. In the Fischer projection of the open-chain form of glucose, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right side, defining it as a D-sugar.

-

"α" Anomeric Configuration: The formation of the pyranose ring creates a new stereocenter at C1, known as the anomeric carbon. In the α-anomer, the substituent at C1 (the methoxy group, -OCH₃) is on the opposite face of the ring from the substituent at C5 (the -CH₂OAc group). This axial orientation of the methoxy group is a defining feature.

The complete stereochemical designation according to the Cahn-Ingold-Prelog system is (2R, 3R, 4S, 5R, 6S).[1]

Substituents: Acetyl and Methyl Groups

-

Tetra-O-acetyl Groups: The four free hydroxyl groups of methyl α-D-glucopyranoside (at positions C2, C3, C4, and C6) are protected as acetyl esters (-OAc). This is a critical modification for several reasons:

-

Increased Solubility: It enhances solubility in common organic solvents, facilitating reactions in non-aqueous media.

-

Prevention of Side Reactions: The acetyl groups act as protecting groups, preventing the hydroxyls from participating in undesired side reactions during subsequent synthetic steps.

-

Activation/Deactivation: They can influence the reactivity of the glycosidic bond.

-

-

Methyl Glycoside: The anomeric position (C1) is capped with a methyl group (-OCH₃). This methyl glycosidic bond is generally stable under a range of conditions but can be cleaved under specific acidic conditions if required.

Molecular Visualization

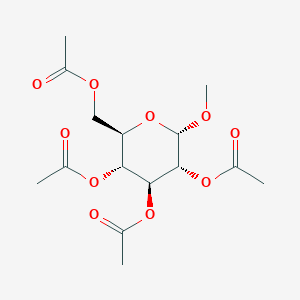

The two-dimensional structure, highlighting the connectivity and stereochemistry, can be represented as follows:

Caption: 2D structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

Synthesis and Experimental Protocol

The most direct and efficient synthesis involves the peracetylation of commercially available methyl-α-D-glucopyranoside.[5] This approach is favored for its high yield and straightforward procedure.

Causality of Experimental Design

The chosen protocol utilizes acetic anhydride as the acetylating agent and pyridine as both a solvent and a catalyst.

-

Acetic Anhydride ((CH₃CO)₂O): This is an inexpensive and powerful acetylating agent that readily reacts with hydroxyl groups.

-

Pyridine: It serves a dual purpose. First, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. Second, it acts as a nucleophilic catalyst, activating the acetic anhydride to accelerate the acetylation process. The reaction is typically stirred overnight to ensure complete conversion.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[6]

-

Reaction Setup: To a suitable round-bottom flask, add methyl α-D-glucopyranoside (1.0 g).

-

Solvent and Reagent Addition: Cool the flask in an ice bath and add pyridine (3.0 mL), followed by the slow addition of acetic anhydride (3.0 mL).

-

Reaction: Remove the ice bath and stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (EtOAc, 50 mL).

-

Aqueous Wash: Wash the organic layer sequentially with 2 N HCl, saturated NaHCO₃ solution, and finally with brine. This removes pyridine and excess reagents.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by crystallization from a mixture of ethyl acetate and hexane to afford the pure title compound in near-quantitative yield.[6]

Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton. Key signals include:

-

Four distinct singlets in the ~2.0-2.1 ppm region, corresponding to the 12 protons of the four acetyl groups.

-

A singlet around 3.4 ppm for the three protons of the anomeric methoxy group.

-

A series of multiplets in the 3.7-5.5 ppm range corresponding to the seven protons on the pyranose ring. The coupling constants between these protons are diagnostic for determining their relative stereochemistry.[7]

-

-

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms. The spectrum will show distinct signals for the methyl carbon of the methoxy group, the four carbonyl carbons and four methyl carbons of the acetyl groups, and the six carbons of the glucose ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (362.33 g/mol ).[3]

-

Optical Rotation: Measurement of the specific rotation confirms the bulk enantiopurity of the sample and is characteristic of the D-configuration.

Applications in Research and Drug Development

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is not typically a final drug product but rather a critical intermediate in the synthesis of more complex molecules.[5]

-

Glycosylation Chemistry: It can be converted into a glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) and used to attach a glucose unit to another molecule, forming a glycosidic bond. This is a fundamental transformation in the synthesis of oligosaccharides and glycoconjugates.

-

Drug Development: Many therapeutic agents are glycosylated to improve their pharmacological properties, such as solubility, stability, and bioavailability.[4] This protected glucose derivative serves as a key starting material for synthesizing these glycosylated drugs.

-

Biochemical Probes: It is used to synthesize probes for studying carbohydrate-protein interactions, which are central to cellular recognition, signaling, and disease pathology.[4]

Conclusion

The structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a classic example of chemical modification to transform a natural sugar into a versatile synthetic building block. Its well-defined α-D-glucopyranoside core, coupled with the strategic placement of acetyl protecting groups, provides chemists with a stable and reliable intermediate. A thorough understanding of its stereochemistry, synthesis, and characterization is essential for its effective use in advancing carbohydrate chemistry and supporting the development of novel therapeutics.

References

-

Title: A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study Source: MDPI URL: [Link]

-

Title: Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Source: PubChem URL: [Link]

-

Title: Deacetylation of methyl 2,3,4,6-tetra- O -acetyl- - D... Source: ResearchGate URL: [Link]

-

Title: Methyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranosid Source: Wikipedia URL: [Link]

- Title: A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses Source: Google Patents URL

-

Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose Source: SpectraBase URL: [Link]

Sources

- 1. Buy Online CAS Number 604-70-6 - TRC - Methyl 2,3,4,6-Tetra-O-acetyl-Alpha-D-glucopyranoside | LGC Standards [lgcstandards.com]

- 2. Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside | CAS 604-70-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | CID 2728821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranosid – Wikipedia [de.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Technical Monograph: Methyl 2,3,4,6-tetra-O-acetyl- -D-glucopyranoside

A Critical Intermediate in Carbohydrate Synthesis and Chiral Pool Engineering

Executive Summary

Methyl 2,3,4,6-tetra-O-acetyl-

Molecular Architecture & Identification

The molecule consists of a glucopyranose core fixed in the

| Identifier | Detail |

| IUPAC Name | Methyl 2,3,4,6-tetra-O-acetyl- |

| Common Name | Methyl |

| CAS Registry | 604-70-6 |

| Molecular Formula | |

| Molecular Weight | 362.33 g/mol |

| SMILES | CO[C@@H]1O1 |

| Stereochemistry | D-Series, |

Physicochemical Profile

The physical constants below serve as primary quality control metrics. Deviations in melting point or optical rotation often indicate contamination with the

| Property | Value / Range | Notes for Validation |

| Physical State | White Crystalline Solid | Forms needles from ethanol/hexane. |

| Melting Point | 100 – 102 °C | Sharp range indicates high anomeric purity. |

| Solubility | Soluble: | High solubility in chlorinated solvents facilitates NMR analysis. |

| Optical Rotation | High positive rotation distinguishes it from the | |

| Rf Value (TLC) | ~0.5 – 0.6 | Solvent: Ethyl Acetate/Hexane (1:1). Visualizes with |

Structural Characterization: The NMR Signature

For researchers,

-

-Anomer (Target): The

-

-Anomer (Impurity): The

Key NMR Signals ( , 400 MHz)

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-1 | ~4.95 | Doublet (d) | 3.6 Hz | Diagnostic for |

| H-3 | ~5.47 | Triplet (t/dd) | ~10.0 Hz | Deshielded by acetyl group |

| H-2 | ~4.90 | dd | 3.6, 10.2 Hz | Couples to H-1 and H-3 |

| OMe | ~3.40 | Singlet (s) | - | Anomeric methyl group |

| OAc | 2.00 - 2.10 | 4 x Singlets | - | Four acetate methyls |

Synthesis & Reaction Mechanism

The most robust synthesis involves the exhaustive acetylation of methyl

Mechanistic Pathway[3][4][5]

-

Nucleophilic Attack: The hydroxyl lone pairs of the glucoside attack the carbonyl carbon of acetic anhydride.

-

Base Catalysis: Pyridine (or DMAP) acts as a base to neutralize the acetic acid byproduct and activate the anhydride, forming a highly reactive N-acetylpyridinium intermediate.

-

Stereoretention: Unlike glycosylation reactions involving oxocarbenium ions, this peracetylation does not disturb the C1-OMe bond.

Experimental Protocols

These protocols are designed for reproducibility and high yield (>90%).

Protocol A: Synthesis from Methyl -D-Glucopyranoside

Reagents: Methyl

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Addition: Suspend methyl

-D-glucopyranoside in anhydrous pyridine (approx. 5 mL per gram of sugar). Cool to 0°C in an ice bath. -

Acetylation: Add acetic anhydride dropwise via a pressure-equalizing addition funnel to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will become clear.

-

Quench: Pour the reaction mixture into crushed ice/water (approx. 10x volume) with vigorous stirring. The product typically precipitates as a white solid.

-

Purification: Filter the solid. If oil forms, extract with

, wash with 1M -

Crystallization: Recrystallize from Ethanol/Hexane to obtain pure needles.

Protocol B: Zemplén Deacetylation (Deprotection)

To regenerate the free sugar for further modification:

-

Dissolution: Dissolve the tetraacetate in anhydrous Methanol (0.1 M concentration).

-

Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) in MeOH (pH should reach ~9-10).

-

Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:1 -> product stays at baseline).

-

Neutralization: Add acidic resin (e.g., Amberlite IR-120 H+) until pH is neutral. Filter resin and concentrate.[3]

Reactivity & Applications Flowchart

This compound acts as a "paused" intermediate. The acetyl groups protect the secondary hydroxyls, while the methyl glycoside locks the anomeric position.

References

- Synthesis & Properties: W. J. Whelan, Methods in Carbohydrate Chemistry, Vol. 1. Academic Press, 1962.

-

NMR Characterization: K. Bock & C. Pedersen, "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Monosaccharides," Advances in Carbohydrate Chemistry and Biochemistry, Vol. 41, 1983.

- Anomeric Effect & Conformation: E. Juaristi & G. Cuevas, The Anomeric Effect, CRC Press, 1995.

-

Physical Data Verification: Sigma-Aldrich Product Specification, "Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS 604-70-6)."

- Deacetylation Protocols: G. Zemplén, Berichte der deutschen chemischen Gesellschaft, 1927.

Technical Monograph: Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

Executive Summary

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS 604-70-6) acts as a foundational chiral synthon in carbohydrate chemistry.[1] Unlike its beta-anomer counterpart (CAS 4860-85-9), the alpha-anomer presents unique steric properties driven by the anomeric effect, making it a critical reference standard for glycosylation stereocontrol. This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic protocols, and structural authentication methods required for high-integrity pharmaceutical research.

Physicochemical Profile

The following data aggregates experimentally verified constants essential for identification and quality control.

| Property | Value | Notes |

| CAS Number | 604-70-6 | Specific to the α-anomer. |

| IUPAC Name | Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | |

| Molecular Formula | C₁₅H₂₂O₁₀ | |

| Molecular Weight | 362.33 g/mol | |

| Melting Point | 100 – 102 °C | Sharp melting point indicates high purity. |

| Optical Rotation | Concentration ( | |

| Solubility | Soluble: | Hydrophobic acetyl groups dominate solubility. |

| Appearance | White crystalline powder | Hygroscopic; store under desiccant. |

Synthetic Methodology & Mechanism

The "Gold Standard" Protocol: Acetylation of Methyl α-D-Glucopyranoside

While historical methods involve the degradation of starch or glycosylation of glucose pentaacetate, the most robust and atom-economical route for the alpha-anomer starts with methyl α-D-glucopyranoside. This preserves the anomeric configuration established in the starting material.

Reagents & Materials:

-

Substrate: Methyl α-D-glucopyranoside (purity >98%)

-

Acylating Agent: Acetic Anhydride (

) -

Catalyst/Solvent: Pyridine (Anhydrous)

-

Quenching: Ice-water / HCl (1M)

Step-by-Step Protocol:

-

Solvation: In a flame-dried round-bottom flask, dissolve 10.0 g (51.5 mmol) of methyl α-D-glucopyranoside in 40 mL of anhydrous pyridine. Ensure complete dissolution; the alpha-anomer dissolves slower than the beta.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add 30 mL (317 mmol, ~1.5 eq per hydroxyl) of acetic anhydride dropwise over 20 minutes. Note: Exothermic reaction. Temperature control is critical to prevent acyl migration.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Solvent: Hexane/EtOAc 1:1). The product will migrate significantly higher (

) than the starting material ( -

Quenching: Pour the reaction mixture into 200 mL of ice-water. Stir vigorously for 30 minutes. The excess anhydride hydrolyzes to acetic acid.

-

Extraction: Extract with Dichloromethane (

, 3 x 50 mL). -

Purification: Wash the organic layer sequentially with:

-

1M HCl (to remove pyridine)

-

Saturated

(to neutralize acid) -

Brine[2]

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white needles.

Mechanistic Workflow (Visualization)

The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.

Figure 1: Step-by-step synthetic workflow for the acetylation of methyl α-D-glucopyranoside.

Structural Validation & Analytical Integrity

In carbohydrate chemistry, distinguishing between anomers (α vs. β) is the primary analytical challenge. Relying solely on melting point is insufficient due to potential polymorphic forms. Nuclear Magnetic Resonance (NMR) is the definitive validation method.

The H1-H2 Coupling Constant Rule

The stereochemistry at the anomeric center (C1) dictates the coupling constant (

-

Alpha Anomer (CAS 604-70-6): The H1 and H2 protons are in a cis (gauche) relationship (equatorial-axial).

- [3]

-

Beta Anomer (CAS 4860-85-9): The H1 and H2 protons are in a trans-diaxial relationship.

- [3]

Analytical Decision Tree

Use this logic flow to validate the identity of your synthesized batch.

Figure 2: NMR-based logic tree for distinguishing alpha and beta glucopyranoside anomers.

Applications in Drug Discovery

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is not merely a final product; it is a versatile "blocked" synthon.

-

Glycosyl Donor Precursor: It can be converted into glycosyl halides (e.g., acetobromo-α-D-glucose) via reaction with HBr/AcOH, serving as a donor for Koenigs-Knorr glycosylation.

-

Anomeric Effect Studies: It serves as a model compound for studying the thermodynamic preference of electronegative substituents at the anomeric position (the anomeric effect).

-

Protecting Group Strategy: It demonstrates orthogonal protection strategies where the anomeric position is "locked" as a methyl glycoside while the remaining hydroxyls are esterified, allowing for selective deprotection at the anomeric center under acidic hydrolysis conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95144, Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside. Retrieved from [Link]

-

Wang, Z. D., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses. Molecules, 15(1), 374-384.[3] (Validates NMR coupling constants for alpha anomers). Retrieved from [Link][3]

Sources

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside: Structural Elucidation, Synthesis, and Synthetic Utility

Executive Summary

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS: 604-70-6) is a foundational intermediate in carbohydrate chemistry. It serves as a robust model for studying the anomeric effect, a stable standard for analytical calibration, and a versatile precursor for the synthesis of complex oligosaccharides. This guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthesis protocol based on thermodynamic control, and critical characterization data distinguishing the α-anomer from its β-counterpart.

Nomenclature and Chemical Identity

The systematic naming of carbohydrate derivatives often confuses the uninitiated due to the intersection of traditional sugar nomenclature and IUPAC systematic rules for heterocycles.

IUPAC Systematic Name Decomposition

The rigorous IUPAC name for this molecule is: [(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate

-

Oxane Backbone: The six-membered ring containing oxygen is named "oxane" in systematic nomenclature (replacing "pyranose").

-

Numbering: The ring oxygen is position 1. The anomeric carbon (C1 in sugar numbering) becomes position 2 in oxane numbering.

-

Stereochemistry (2S): This defines the α-anomer. In the D-glucose series, the α-anomer places the methoxy group in the axial position.

-

Note: The β-anomer (equatorial) would be designated (2R).

-

-

Substituents:

-

6-methoxy: The methyl ether at the anomeric position.

-

3,4,5-triacetyloxy: The acetate protecting groups on the ring carbons.

-

methyl acetate: The acetylated primary alcohol at C6 (sugar numbering).

-

Key Identifiers Table

| Property | Value |

| Common Name | Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside |

| CAS Registry Number | 604-70-6 |

| Molecular Formula | C₁₅H₂₂O₁₀ |

| Molecular Weight | 362.33 g/mol |

| Anomeric Configuration | Alpha (α) - Axial OMe |

| Ring Conformation |

Structural Analysis: The Anomeric Effect

Understanding why the α-anomer forms preferentially during synthesis requires grasping the anomeric effect . While steric hindrance suggests the equatorial (β) position is more favorable, stereoelectronic effects stabilize the axial (α) conformer in glycosides with electronegative aglycones (like -OMe).

Dipole Minimization & Hyperconjugation

In the α-anomer, the dipole of the ring oxygen and the dipole of the C1-OMe bond are opposed, minimizing electrostatic repulsion. Furthermore, there is a stabilizing hyperconjugation interaction (

Figure 1: Schematic representation of the orbital interaction (

Synthesis Protocol

This protocol utilizes a two-step sequence: Fischer glycosidation followed by global acetylation. This route is preferred over direct acetylation of glucose because it locks the anomeric position as a methyl ether first, preventing the formation of mixtures of anomeric acetates.

Reaction Pathway

Figure 2: Synthesis workflow emphasizing thermodynamic control to secure the α-configuration.

Detailed Methodology

Step 1: Preparation of Methyl α-D-Glucopyranoside

-

Reagents: Suspend D-glucose (10 g) in anhydrous methanol (100 mL). Add a catalytic amount of acidic cation exchange resin (e.g., Amberlite IR-120 H+ form) or 2% HCl in methanol.

-

Reaction: Reflux the mixture for 24–48 hours. The reaction is thermodynamically controlled; the equilibrium shifts toward the α-pyranoside due to the anomeric effect.

-

Workup: Filter off the resin (or neutralize HCl with basic resin). Concentrate the filtrate to a thick syrup. Crystallize from ethanol to obtain pure methyl α-D-glucopyranoside.

-

Checkpoint: MP should be ~165°C.

-

Step 2: Acetylation

-

Reagents: Dissolve methyl α-D-glucopyranoside (5 g) in anhydrous pyridine (25 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (15 mL, excess) dropwise to control the exotherm.

-

Incubation: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

-

Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product may precipitate as a solid or oil.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer sequentially with:

-

1M HCl (to remove pyridine)

-

Saturated NaHCO₃ (to remove acetic acid)

-

Brine[1]

-

-

Purification: Dry over anhydrous Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane.

Characterization & Validation

The most critical aspect of this synthesis is confirming the stereochemistry. The α-anomer is distinguished from the β-anomer primarily by the coupling constant (

NMR Data Analysis ( H NMR, 400 MHz, CDCl )

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| H-1 | 4.95 | Doublet (d) | 3.6 Hz | Diagnostic for α-anomer (Equatorial-Axial coupling) |

| H-3 | 5.48 | Triplet (t) | 10.0 Hz | Axial-Axial coupling (Trans-diaxial) |

| H-4 | 5.07 | Triplet (t) | 10.0 Hz | Axial-Axial coupling |

| H-2 | 4.90 | dd | 3.6, 10.0 Hz | Coupled to H1 (small) and H3 (large) |

| H-6a | 4.26 | dd | 4.5, 12.5 Hz | Geminal coupling |

| H-6b | 4.10 | dd | 2.0, 12.5 Hz | Geminal coupling |

| OMe | 3.40 | Singlet (s) | - | Anomeric Methyl Group |

| OAc | 2.01 - 2.10 | 4 x Singlets | - | Four Acetyl Groups |

Expert Insight: If you observe a doublet at H-1 with a

Physical Properties

-

Melting Point: 100–102 °C (Literature value for α-anomer).

-

Optical Rotation:

to

Applications in Drug Development[6]

-

Glycosyl Donor Precursor: The anomeric methoxy group can be converted to a bromide (using HBr/AcOH) to form Acetobromo-α-D-glucose, a standard donor for Koenigs-Knorr glycosylation.

-

Analytical Standard: Used in HPLC and GC-MS (after derivatization) to calibrate sugar analysis in biological samples.

-

Mechanistic Probes: Used to study enzyme specificity (e.g.,

-glucosidase vs.

References

-

IUPAC Nomenclature of Carbohydrates: McNaught, A. D. (1996). "Nomenclature of Carbohydrates." Pure and Applied Chemistry. [Link]

-

Synthesis Protocol & Anomeric Effect: Capon, B. (1969). "Mechanism in Carbohydrate Chemistry." Chemical Reviews. [Link]

-

NMR Characterization Data: PubChem Compound Summary for Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (Comparative Data). [Link]

Sources

Anomeric effect in Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Technical Guide: The Anomeric Effect in Methyl 2,3,4,6-tetra-O-acetyl- -D-glucopyranoside

Executive Summary

This guide analyzes the thermodynamic preference for the axial (

For researchers in carbohydrate chemistry and drug discovery, understanding this effect is critical for:

-

Glycosylation Control: Predicting stereochemical outcomes in oligosaccharide synthesis.

-

Conformational Locking: Designing rigid scaffolds for structure-activity relationship (SAR) studies.

-

Stability Profiling: The

-anomer typically exhibits higher chemical stability toward hydrolysis than the

Mechanistic Architecture

The stability of the

Hyperconjugation (The Edward-Lemieux Effect)

The dominant stabilizing factor is the delocalization of electron density from the non-bonding lone pair (

-

Requirement: This interaction requires an antiperiplanar alignment (dihedral angle

) between the -

Observation: This geometry is only accessible in the

-anomer (axial). In the

Dipole Minimization

- -Anomer: The dipoles of the ring oxygen and the exocyclic anomeric oxygen are roughly parallel, leading to repulsive destabilization.

- -Anomer: The dipoles are opposed, reducing the net molecular dipole and lowering the ground state energy.

Visualization of Stereoelectronic Pathways

The following diagram illustrates the orbital interactions and energy states distinguishing the anomers.

Caption: Stereoelectronic stabilization pathway showing the n(O) to σ(C-O) donation that favors the axial alpha-anomer.*

Compound Profile & Structural Analysis

Target Molecule: Methyl 2,3,4,6-tetra-O-acetyl-

| Feature | Specification |

| Formula | |

| MW | 362.33 g/mol |

| Conformation | |

| C1 Substituent | OMe (Axial) |

| C2-C4 Substituents | OAc (Equatorial) |

| Electronic Influence | The electron-withdrawing acetyl groups at C2-C6 decrease the electron density of the ring, slightly increasing the electronegativity of the anomeric center and potentially enhancing the anomeric effect compared to free sugars. |

Why this molecule?

The acetylation of the hydroxyl groups removes hydrogen bond donor capability, simplifying the analysis of the anomeric effect by eliminating competing intramolecular H-bonding networks. This makes it a "pure" model for studying stereoelectronic effects.

Analytical Characterization (NMR Diagnostics)

Nuclear Magnetic Resonance (NMR) is the definitive method for validating the anomeric configuration. The coupling constant (

The Karplus Relationship

The coupling constant between the proton on C1 (H1) and C2 (H2) depends on the dihedral angle (

-

-Anomer (Equatorial OMe): H1 is axial, H2 is axial. The H1-C1-C2-H2 dihedral angle is

-

Result: Large coupling constant (

).

-

-

-Anomer (Axial OMe): H1 is equatorial, H2 is axial. The H1-C1-C2-H2 dihedral angle is

-

Result: Small coupling constant (

).

-

Comparative Data Table

| Parameter | ||

| H1 Chemical Shift ( | ~4.95 ppm (Downfield) | ~4.45 ppm (Upfield) |

| 3.6 - 4.0 Hz | 7.5 - 8.0 Hz | |

| C1 Chemical Shift ( | ~96-97 ppm | ~101-102 ppm |

| Specific Rotation | +130° to +132° | -15° to +10° |

Critical Check: If your synthesized product shows a doublet at ~4.5 ppm with a

value of 8 Hz, you have isolated the kinetic-product, not the thermodynamic -product.

Experimental Protocol: Thermodynamic Synthesis

To isolate the

Protocol: Lewis Acid Catalyzed Anomerization

This method converts the readily available

Reagents:

- -D-Glucose Pentaacetate[1][2][3][4]

-

Methanol (anhydrous)

-

(Tin(IV) chloride) or

-

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve

-D-glucose pentaacetate (1.0 eq) in anhydrous DCM (0.2 M concentration) under inert atmosphere ( -

Activation: Add anhydrous Methanol (1.5 eq).

-

Catalysis: Cool to 0°C. Dropwise add

(1.2 eq). Caution: Exothermic. -

Equilibration: Warm to room temperature and stir for 12–24 hours.

-

Quench: Pour into ice-cold saturated

. -

Extraction: Extract with DCM (3x), wash with brine, dry over

. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:Ethyl Acetate 2:1).

Synthetic Logic Diagram

Caption: Thermodynamic control pathway converting glucose pentaacetate to the alpha-methyl glycoside via oxocarbenium equilibration.

Solvent Effects on Stability

The magnitude of the anomeric effect is solvent-dependent.[5][7][8]

-

Non-Polar Solvents (

, Benzene): The low dielectric constant enhances the dipole-dipole repulsion in the -

Polar Solvents (Water, Methanol): High dielectric constants shield the dipole interactions and can solvate the exposed lone pairs, weakening the

interaction. While the

Implication for Synthesis: Always perform the anomerization reaction (Section 5.1) in non-polar solvents like DCM or Chloroform to maximize the yield of the

References

-

Lemieux, R. U. (1964). Rearrangements and Isomerizations in Carbohydrate Chemistry. Molecular Rearrangements. (Contextual grounding on isomerization).

-

Edward, J. T. (1955).[9] Stability of Glycosides to Acid Hydrolysis. Chemistry & Industry, 1102. (Original observation of the effect).

- Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Definitive text on stereoelectronics).

- Juaristi, E., & Cuevas, G. (1995). The Anomeric Effect. CRC Press.

-

Cramer, C. J. (2010). Hyperconjugation vs. Dipole Minimization in the Anomeric Effect. Journal of Organic Chemistry. (Modern computational analysis).

-

Reich, H. J. (2023). NMR Data for Carbohydrates. University of Wisconsin-Madison. (Validation of J-coupling constants).

Sources

- 1. Methyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranosid – Wikipedia [de.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

Stereochemical Dynamics and Synthetic Control of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

Introduction: The Stereoelectronic Scaffold

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is not merely a protected sugar; it is a textbook case study in the dominance of stereoelectronic effects over steric bulk. In the realm of carbohydrate chemistry and drug development, this molecule serves as a critical chiral building block and a model for understanding glycosidic bond stability.

For the researcher, the primary challenge—and utility—of this molecule lies in the anomeric center (C1) . Unlike cyclohexane systems where bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions, the methoxy group at C1 in this glucoside preferentially adopts the axial position (alpha-anomer). This phenomenon, known as the Anomeric Effect , dictates the synthetic pathway and the stability profile of the compound.

This guide dissects the stereochemistry, provides a self-validating synthetic protocol, and details the analytical signatures required to confirm the alpha-configuration.

Stereochemical Analysis: The Alpha-Anomer Dominance

The Chair Conformation

The pyranose ring adopts the

-

C2, C3, C4 Acetyl Groups: These occupy equatorial positions, minimizing steric strain.

-

C1 Methoxy Group (Alpha): Occupies the axial position.

The Anomeric Effect Explained

The preference for the axial alpha-anomer over the equatorial beta-anomer is driven by two main factors:

-

Dipole Minimization: In the beta-anomer, the dipoles of the ring oxygen and the exocyclic C1-O bond are parallel, creating repulsive electrostatic forces. In the alpha-anomer, these dipoles are opposed.[1]

-

Hyperconjugation (n

Visualization of Stereoelectronic Forces

The following diagram illustrates the competing forces and the pathway to the stable alpha-anomer.

Figure 1: Reaction pathway showing the thermodynamic preference for the alpha-anomer driven by stereoelectronic factors.

Synthetic Strategy & Causality

To synthesize the target molecule, one cannot simply acetylate glucose and then methylate it. Direct acetylation of glucose often yields a mixture, and subsequent glycosylation with neighbor group participation (from a C2-acetyl) typically directs the formation of the beta-anomer (Koenigs-Knorr type mechanisms).

To secure the alpha-anomer , we must reverse the order: Glycosylation first, then Acetylation.

Step 1: Fischer Glycosylation (Thermodynamic Control)

Reacting D-glucose with methanol in the presence of an acid catalyst (HCl) generates methyl glucoside. Initially, a mixture of furanosides and pyranosides forms. Under prolonged reflux (thermodynamic conditions), the mixture equilibrates to the most stable isomer: Methyl

Step 2: Global Protection (Acetylation)

Once the stereocenter at C1 is "locked" as the methyl ether, the remaining hydroxyl groups (C2, C3, C4, C6) are acetylated using acetic anhydride and pyridine. This step retains the stereochemistry established in Step 1.

Experimental Protocol: Self-Validating System

Safety Note: Pyridine is toxic and has a noxious odor. Perform all steps in a fume hood. Acetic anhydride is corrosive.

Phase 1: Synthesis of Methyl -D-glucopyranoside

-

Reagents: D-Glucose (anhydrous), Methanol (anhydrous), Acetyl Chloride (to generate anhydrous HCl in situ).

-

Procedure:

-

Dissolve D-glucose (10 g) in anhydrous methanol (50 mL).

-

Add Acetyl Chloride (0.5 mL) dropwise (generates HCl).

-

Reflux for 24 hours. Critical: Short reaction times favor furanosides; long reflux ensures conversion to the thermodynamic pyranoside.

-

Cool to 0°C to crystallize the product.

-

Filter and wash with cold methanol.

-

Validation: Melting point should be ~165°C.

-

Phase 2: Acetylation to Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

-

Reagents: Methyl

-D-glucopyranoside (from Phase 1), Acetic Anhydride, Pyridine.[2] -

Procedure:

-

Suspend Methyl

-D-glucopyranoside (5 g) in Pyridine (25 mL) at 0°C. -

Add Acetic Anhydride (20 mL) dropwise to control exotherm.

-

Allow to warm to Room Temperature and stir for 12 hours.

-

Quench: Pour mixture into ice-water (200 mL) to hydrolyze excess anhydride. The product may precipitate or form an oil.[3]

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash: Wash DCM layer with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[2]

-

Dry & Concentrate: Dry over MgSO4, filter, and rotary evaporate.

-

Recrystallization: Recrystallize from Ethanol/Hexane.

-

Analytical Validation: Proving the Structure

The distinction between the alpha and beta anomers is definitively proven using

NMR Data Summary

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Implication |

| H-1 (Alpha) | ~4.95 | Doublet (d) | 3.6 - 4.0 Hz | Equatorial-Axial coupling (confirming Alpha) |

| H-1 (Beta)* | ~4.40 | Doublet (d) | 7.8 - 8.0 Hz | Axial-Axial coupling (indicates Beta impurity) |

| OMe | ~3.40 | Singlet (s) | N/A | Methyl glycoside present |

| OAc (x4) | 2.00 - 2.10 | Singlets | N/A | Full acetylation confirmed |

*Note: Beta values provided for reference to identify impurities.

Why is small for the Alpha Anomer?

According to the Karplus equation, the coupling constant depends on the dihedral angle (

-

Alpha Anomer: H1 is Equatorial, H2 is Axial.[4] The dihedral angle is approx 60°. This results in a small

value (~3.6 Hz) .[5] -

Beta Anomer: H1 is Axial, H2 is Axial. The dihedral angle is approx 180°. This results in a large

value (~8.0 Hz) .

Diagnostic Workflow

Use the following logic flow to validate your product purity.

Figure 2: NMR decision tree for stereochemical validation.

Applications in Drug Development[6][7]

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside serves as more than just a synthetic intermediate; it is a vital tool in medicinal chemistry.[6]

-

Glycosyl Donors: It is a precursor for thioglycosides and glycosyl halides . By activating the anomeric position (converting OMe to Br or SPh), researchers can attach the glucose unit to drugs (aglycones) to improve solubility and targeting.

-

Prodrug Formulation: Acetylated sugars are lipophilic. Conjugating a drug to this scaffold allows it to cross cell membranes (passive diffusion). Once inside the cell, non-specific esterases hydrolyze the acetyl groups, releasing the active, water-soluble drug-glucoside conjugate.

-

Metabolic Probes: Used in proteomics to study carbohydrate-binding proteins (lectins) that specifically recognize the alpha-configuration.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

Lemieux, R. U. "The Anomeric Effect."[4] Pure and Applied Chemistry, vol. 25, no. 3, 1971, pp. 527-548. Link

- Kirby, A. J.Stereoelectronic Effects. Oxford Chemistry Primers, Oxford University Press, 1983. (Theoretical basis of the anomeric effect).

-

SDBS Web. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (Source for validated NMR spectra of glucose derivatives). Link

-

Cramer, C. J. "Hyperconjugation as the Source of the Anomeric Effect." Journal of Organic Chemistry, vol. 57, no. 26, 1992. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 4. Anomeric effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

Commercial suppliers of Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Technical Sourcing Guide: Methyl 2,3,4,6-tetra-O-acetyl- -D-glucopyranoside[1][2]

Part 1: Executive Summary & Strategic Directive

Methyl 2,3,4,6-tetra-O-acetyl-

The Supply Chain Reality: Unlike its

Core Recommendation:

-

For <5g Requirements: Source from specialized "Tier 2" carbohydrate vendors (e.g., TRC, Santa Cruz) to save time.

-

For >10g Requirements: Synthesize in-house. The synthesis is a single-step, quantitative reaction from inexpensive Methyl

-D-glucopyranoside. Sourcing bulk quantities of the specific

Part 2: Chemical Identity & Specifications[3]

To avoid costly procurement errors, you must strictly adhere to the Alpha specifications. The most common error is purchasing the

Identity Matrix

| Parameter | Specification (Alpha Anomer) | Critical Notes |

| Chemical Name | Methyl 2,3,4,6-tetra-O-acetyl- | Must specify Alpha ( |

| CAS Number | 604-70-6 | Do NOT use 4860-85-9 ( |

| Molecular Formula | Same as | |

| Molecular Weight | 362.33 g/mol | Same as |

| Melting Point | 100 – 102 °C | |

| Appearance | White Crystalline Solid | Hygroscopic if not fully dried |

| Solubility | Soluble in | Insoluble in water (unlike the deacetylated precursor) |

Part 3: Commercial Supply Landscape

Suppliers are categorized by their reliability and intended scale.

Tier 1: Certified Reference Materials (mg to g scale)

Use these for analytical standards or biological probes where purity >99% is non-negotiable.

-

LGC Standards (Toronto Research Chemicals - TRC)

-

Catalog ID: TRC-M295500 (Check current listings for CAS 604-70-6)

-

Format: Vials (100mg, 500mg)[1]

-

Pros: High trust, full CoA including NMR/Rotation.

-

Cons: Extremely high cost-per-gram.

-

-

Santa Cruz Biotechnology (SCBT) [2]

-

Catalog ID: sc-221926

-

Scale: Research scale (grams).

-

Pros: Generally reliable for biochemical applications.

-

Tier 2: Bulk & Custom Synthesis (kg scale)

Use these only if in-house synthesis is impossible. Requires strict lot validation.

-

Biosynth (formerly Carbosynth): A leader in carbohydrate chemistry. They may list this as a custom item or under a synonym.

-

Synthose: Specializes in protected sugars; often has better stock of specific anomers than generalist vendors.

The "Discontinued" Warning

Major catalog aggregators (Fisher, VWR, Sigma) often list this product but mark it as "Discontinued" or "Backordered." Do not rely on them for critical path timelines. They will likely route the order to a third-party custom synthesis house, adding weeks to your lead time.

Part 4: Technical Validation Protocol (QC)

Upon receipt of any commercial batch (or after in-house synthesis), you must validate the Anomeric Purity . The specific rotation is useful, but Proton NMR (

The "Self-Validating" NMR Check

Solvent:

-

-Anomer (Target): The

-

Mechanism:[3] This small coupling corresponds to the equatorial-axial relationship between

-1 and

-

-

-Anomer (Impurity): The

-

Mechanism:[3] This large coupling corresponds to the axial-axial relationship.

-

Pass Criteria:

Figure 1: Quality Control Decision Tree for Anomeric Verification.

Part 5: In-House Synthesis Strategy (Recommended)

For requirements exceeding 10 grams, purchasing is inefficient. The synthesis is robust, utilizing the Anomeric Effect to maintain the

Reaction Scheme

Substrate: Methyl

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Suspend Methyl

-D-glucopyranoside (1.0 equiv) in anhydrous Pyridine (approx. 4-5 mL per gram of glucoside).-

Note: The starting material is polar and may not fully dissolve until reaction initiates.

-

-

Acetylation: Cool to

. Add Acetic Anhydride (5.0 equiv, slight excess) dropwise to control exotherm. -

Reaction: Allow to warm to Room Temperature. Stir overnight (12-16h). The solution will become clear.

-

Workup (Critical for Purity):

-

Pour mixture into ice water (hydrolyzes excess

). -

Extract with Ethyl Acetate (

). -

Wash organic layer sequentially with:

-

1M HCl (to remove Pyridine – wash until aqueous pH is acidic).

-

Sat.

(to remove Acetic Acid). -

Brine.[5]

-

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or Ethanol/Water if necessary. Flash chromatography is rarely needed if workup is thorough.

Figure 2: Industrial synthesis workflow for in-house production.

Part 6: Handling & Storage

-

Storage: Store at 2-8°C (Refrigerator). While chemically stable at room temperature, keeping it cold prevents "caking" and slow hydrolysis if traces of moisture are present.

-

Stability: The acetyl groups are stable to weak acids but labile to bases (Zemplén deprotection conditions: NaOMe/MeOH will strip them off instantly).

-

Hygroscopicity: Moderately hygroscopic. Store in a tightly sealed container with desiccant.

References

-

LGC Standards. Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside Product Page. Retrieved from

-

Santa Cruz Biotechnology. Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside (CAS 604-70-6).[2] Retrieved from

-

MDPI Molecules. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-pyranoses. (Confirming quantitative synthesis route). Retrieved from

-

PubChem. Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside Compound Summary. Retrieved from

Sources

- 1. Buy Online CAS Number 604-70-6 - TRC - Methyl 2,3,4,6-Tetra-O-acetyl-Alpha-D-glucopyranoside | LGC Standards [lgcstandards.com]

- 2. Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside | CAS 604-70-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Methyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranosid – Wikipedia [de.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. bcc.bas.bg [bcc.bas.bg]

Safety and handling of Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Technical Monograph: Operational Safety and Handling of Methyl 2,3,4,6-tetra-O-acetyl- -D-glucopyranoside

Target Audience:Executive Summary & Chemical Identity[1][2]

Methyl 2,3,4,6-tetra-O-acetyl-

Unlike free sugars, MTAG is lipophilic, allowing it to be manipulated in standard organic solvents (e.g., dichloromethane, ethyl acetate) during complex synthesis. Its primary utility lies in its role as a chiral building block and a stable precursor that can be selectively deprotected to regenerate specific hydroxyl groups for further functionalization.

Structural Context

The molecule is the

Physicochemical Profile

The following data aggregates validated experimental values. Researchers must verify the CAS number to distinguish this compound from the free sugar or the

| Property | Specification | Notes |

| CAS Number | 604-70-6 | Distinct from |

| Molecular Formula | ||

| Molecular Weight | 362.33 g/mol | |

| Physical State | White Crystalline Powder | |

| Melting Point | 100 – 102 °C | Sharp melting point indicates high purity |

| Solubility | Insoluble/Low solubility in water | |

| Specific Rotation | ( | |

| Storage Class | General Chemical | Keep dry; ester bonds are moisture-sensitive |

Safety Assessment & Toxicology (E-E-A-T)

Toxicological Overview

While MTAG is not classified as an acute poison (like azides or cyanides), it must be handled with standard chemical hygiene. The primary physiological risks stem from its potential as an irritant and the reagents used in its processing.

-

Acute Toxicity: Low. No specific

data suggests high lethality, but ingestion should be strictly avoided. -

Irritation: Particulates may cause mechanical irritation to eyes and the upper respiratory tract.

-

Sensitization: No specific data available; treat as a potential sensitizer.

Chemical Hazards & Reactivity

-

Hydrolysis Risk: In the presence of strong acids or bases, the acetyl groups will hydrolyze, releasing acetic acid (in acid) or acetate salts (in base).

-

Combustibility: As an organic solid, it is combustible. Fine dust clouds can present a dust explosion hazard if ignition sources are present.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (US) or P1 (EN 143) dust mask during weighing/transfer.

-

Eyes: Safety glasses with side shields.[1]

-

Skin: Nitrile gloves (0.11 mm thickness minimum).

Handling, Storage, and Stability

Expertise Insight: The stability of MTAG relies heavily on the integrity of the ester bonds. While the methyl glycoside bond (anomeric) is robust against base, the four acetyl groups are labile.

Storage Protocol[10]

-

Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature for short periods, cold storage prevents slow transesterification or migration.

-

Atmosphere: Keep under inert gas (Nitrogen or Argon) if storing for >6 months.

-

Moisture Control: Critical. Store in a desiccator. Moisture ingress leads to hydrolysis, observable by a vinegar-like odor (acetic acid release) and a depression in melting point.

Shelf-Life

-

Solid State: >2 years if stored dry at 4°C.

-

Solution: Unstable in aqueous acid/base. Stable in anhydrous organic solvents (

) for days.

Experimental Protocols

Synthesis of MTAG (Acetylation)

Context: This protocol converts Methyl

Reagents: Methyl

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Suspend Methyl

-D-glucopyranoside (1.0 equiv) in anhydrous Pyridine (10.0 equiv). -

Addition: Cool to 0°C. Add Acetic Anhydride (5.0 equiv) dropwise to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Quench: Pour mixture into crushed ice/water to hydrolyze excess anhydride.

-

Extraction: Extract with Ethyl Acetate (

). Wash organics with 1M HCl (to remove pyridine), saturated -

Purification: Recrystallize from Ethanol/Hexane.

Deprotection (Zemplén Transesterification)

Context: To regenerate the free sugar hydroxyls for analysis or modification.

-

Dissolution: Dissolve MTAG (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

-

Catalysis: Add Sodium Methoxide (NaOMe) in MeOH (0.1 equiv, pH should reach ~9-10).

-

Monitoring: Stir at RT. Monitor by TLC (Solvent: EtOAc/MeOH). Product will become more polar (lower

). -

Termination: Neutralize with Amberlite IR-120 (

form) resin until pH 7. -

Isolation: Filter resin and concentrate filtrate.

Visualizing the Workflow

The following diagram illustrates the chemical lifecycle of MTAG, from synthesis to degradation, highlighting the critical control points (Moisture/pH).

Figure 1: Chemical lifecycle of MTAG showing synthesis, controlled deprotection, and moisture-induced degradation risks.

Waste Management & Environmental Impact

-

Disposal: MTAG is an organic ester. It should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

-

Ecological Fate: Esters are generally biodegradable, but high concentrations can alter local pH in aquatic environments due to hydrolysis. Do not discharge into drains.

References

The Fischer Paradigm: Historical Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

[1]

Executive Summary

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS: 604-70-6) serves as a quintessential model in carbohydrate chemistry, representing the intersection of thermodynamic control and protective group strategy.[1] Historically, this molecule provided early evidence for the anomeric effect , demonstrating the unexpected stability of the axial aglycone in pyranose rings. Today, it remains a critical chiral building block for synthesizing complex glycosides and studying protein-carbohydrate interactions.[1]

This guide details the historical and practical synthesis of this compound, prioritizing the Fischer Glycosylation route followed by global acetylation. This two-step sequence utilizes thermodynamic control to secure the

Historical Context & Mechanistic Theory

The Fischer Glycosylation (1893)

The synthesis of methyl glycosides was pioneered by Emil Fischer in the late 19th century. Fischer observed that heating D-glucose in anhydrous methanol with a catalytic acid (originally HCl) produced a non-reducing sugar. Crucially, the major product was the

The Anomeric Effect

The preference for the

-

Dipole Minimization: The dipoles of the ring oxygen and the anomeric C1-OMe bond are opposed in the

-anomer, reducing electrostatic repulsion.[1] -

Hyperconjugation: The lone pair of the ring oxygen (

) donates electron density into the antibonding orbital of the C1-OMe bond (

Mechanistic Pathway

The reaction proceeds through an oxocarbenium ion intermediate. Because the reaction is reversible (thermodynamic control), the equilibrium shifts toward the most stable isomer—the

Figure 1: The thermodynamic equilibrium in Fischer Glycosylation favoring the

Synthetic Pathway Analysis

To synthesize the tetra-acetylated

-

Lock the Anomer: Convert Glucose

Methyl -

Protect the Hydroxyls: Acetylate the remaining free hydroxyls using Acetic Anhydride (

).

This route is self-validating: if the first step fails to secure the

Figure 2: Two-step synthesis protecting the

Detailed Experimental Protocols

Step 1: Preparation of Methyl -D-glucopyranoside

Based on the classical method of Fischer (1895) and refined by Patterson (Org.[1] Synth. 1926).

Reagents:

-

Anhydrous D-Glucose (500 g)

-

Anhydrous Methanol (2.5 L)

-

Dry HCl gas (or Acetyl Chloride as a modern surrogate to generate HCl in situ)

Protocol:

-

Preparation of Methanolic HCl: Bubble dry HCl gas into anhydrous methanol until the weight increases by approximately 3% (w/w). Modern Alternative: Add Acetyl Chloride (120 mL) dropwise to cooled anhydrous methanol (2.5 L) to generate anhydrous HCl.

-

Reflux: Add finely powdered D-glucose to the solution. Heat the mixture to reflux. The glucose will dissolve within 15-20 minutes.[1] Continue refluxing for 72 hours. Why? Short reaction times yield furanosides (kinetic products). Long reflux ensures conversion to the thermodynamic pyranoside.

-

Crystallization: Cool the solution to 0°C. Crystallization should occur spontaneously. If not, scratch the glass or seed with a crystal of

-glucoside.[1] -

Filtration: Filter the crystals and wash with cold methanol.

-

Yield: Expect ~50-60% yield of the

-anomer. The mother liquor contains the

Step 2: Acetylation to Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

Standard Pyridine/Acetic Anhydride method.[1]

Reagents:

-

Methyl

-D-glucopyranoside (10 g, 51.5 mmol)[1] -

Acetic Anhydride (40 mL, ~8 eq)

-

Pyridine (40 mL)

-

Dichloromethane (DCM) for extraction

Protocol:

-

Setup: In a round-bottom flask, suspend the methyl glucoside in pyridine. Cool the mixture to 0°C in an ice bath.

-

Addition: Add acetic anhydride dropwise with stirring. The reaction is exothermic; maintain temperature <20°C during addition to prevent darkening (sugar degradation).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours). The solution should become clear.

-

Quench: Pour the reaction mixture into 200 mL of ice-water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride. The product may precipitate as a white solid or oil.

-

Extraction: Extract the aqueous mixture with DCM (

mL). -

Wash: Wash the organic layer sequentially with:

-

1M HCl (to remove pyridine)

-

Saturated

(to remove acetic acid) -

Brine

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: Recrystallize the residue from ethanol or ethyl acetate/hexane.

Characterization & Physical Properties

The purity of the final product is validated by its sharp melting point and high positive optical rotation, distinguishing it from the

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 362.33 g/mol | |

| Appearance | White crystalline needles | From Ethanol |

| Melting Point | 100 – 103 °C | Distinct from |

| Specific Rotation | ( | |

| Solubility | Soluble in | Insoluble in cold water |

Troubleshooting

-

Low Melting Point (<98°C): Indicates incomplete acetylation or contamination with the

-anomer. Recrystallize from Ethanol. -

Yellow Coloration: Indicates degradation during the acetylation step (temperature too high). Treat the organic phase with activated charcoal before crystallization.

References

-

Fischer, E. (1893). "Ueber die Glucoside der Alkohole". Berichte der deutschen chemischen Gesellschaft, 26(3), 2400–2412. Link

-

Patterson, T. S. (1926). "Methyl α-D-Glucoside".[1][4][5][6][7][8] Organic Syntheses, Coll.[9] Vol. 1, p.364 (Vol. 6, p.64). Link

-

Bollenback, G. N. (1963). "Methyl Glucopyranosides".[2][5][9][10][11][12][13][14] Methods in Carbohydrate Chemistry, Vol 2. Academic Press.

- Lemieux, R. U. (1964). "Rearrangements and Isomerizations in Carbohydrate Chemistry". Molecular Rearrangements, Pt. 2.

-

Capon, B. (1969). "Mechanism in Carbohydrate Chemistry". Chemical Reviews, 69(4), 407–498. Link

Sources

- 1. α-D-Glucopyranoside, 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-methyl- [webbook.nist.gov]

- 2. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | CID 2728821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside | 13350-45-3 | TCI AMERICA [tcichemicals.com]

- 4. Synthesis of the methyl alpha-glycosides of a di-, tri-, and a tetra-saccharide fragment mimicking the terminus of the O-polysaccharide of Vibrio cholerae O:1, serotype Ogawa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside | C11H22O6 | CID 95143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-D-Glucopyranoside, 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranosyl 2,3,4,6-tetra-O-methyl- | C20H38O11 | CID 525133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-D-Glucopyranoside, 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-methyl- [webbook.nist.gov]

- 8. Buy Online CAS Number 604-70-6 - TRC - Methyl 2,3,4,6-Tetra-O-acetyl-Alpha-D-glucopyranoside | LGC Standards [lgcstandards.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 11. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | CID 2728821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 2,3,4,6-tetra-O-acetyl-b- D -glucopyranoside = 95 4860-85-9 [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside | SCBT - Santa Cruz Biotechnology [scbt.com]

Biological Significance of Acetylated Glucose Derivatives: A Technical Guide

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Glycobiology Researchers

Executive Summary: The "Trojan Horse" of Glycobiology

Acetylated glucose derivatives—specifically per-O-acetylated sugars like 1,2,3,4,6-penta-O-acetyl-D-glucose and peracetylated N-acetylglucosamine (Ac4GlcNAc) —represent a cornerstone technology in metabolic oligosaccharide engineering (MOE) and therapeutic modulation of cellular metabolism.

Unlike native sugars, which rely on saturable, tissue-specific transporters (GLUTs), peracetylated derivatives utilize a "Trojan Horse" mechanism. The acetylation masks hydrophilic hydroxyl groups, rendering the molecule lipophilic enough to passively diffuse across the plasma membrane.[1] Once cytosolic, non-specific esterases strip the acetyl groups, trapping the sugar intracellularly for metabolic integration.

Key Applications:

-

Metabolic Labeling: Introduction of azido/alkynyl handles for click-chemistry visualization of glycans.

-

O-GlcNAc Modulation: Rapid elevation of UDP-GlcNAc pools to drive O-GlcNAcylation, a post-translational modification (PTM) critical in neurodegeneration and cancer.

-

Therapeutic Pro-drugs: Bypassing metabolic bottlenecks in autoimmune therapies (e.g., GlcNAc-6-Acetate).[2]

Mechanistic Foundations

Cellular Uptake and Activation

The biological utility of these derivatives hinges on the balance between passive diffusion and esterase activity .

-

Entry: The peracetylated sugar partitions into the lipid bilayer and enters the cytosol via passive diffusion. This follows Fick’s First Law, where uptake is linearly dependent on concentration, unlike the Michaelis-Menten kinetics of GLUT transporters.

-

Trapping: Cytosolic carboxyesterases (nonspecific) hydrolyze the acetyl esters.

-

Metabolism: The liberated free sugar is phosphorylated by hexokinases (or specific kinases like NAGK for GlcNAc), entering the Hexosamine Biosynthetic Pathway (HBP) or glycolysis.

Visualization: Uptake & Activation Pathway

Figure 1: The "Trojan Horse" mechanism. Peracetylated sugars bypass transporters via passive diffusion, are trapped by esterase cleavage, and fuel the Hexosamine Biosynthetic Pathway (HBP).

Critical Alert: Chemical Artifacts (S-Acylation)

Expert Insight: A common failure mode in proteomic studies using peracetylated sugars (especially azido-derivatives like Ac4GlcNAz) is the generation of false positives .

Research by Chen et al. (See References) demonstrated that peracetylated sugars can undergo non-enzymatic reactions with cysteine residues on proteins.[3][4] This "S-acylation" or "S-glycosylation" mimics biological glycosylation in mass spectrometry but is a chemical artifact.[3]

Differentiation Table: Biological vs. Artifactual Labeling

| Feature | Biological Glycosylation (Target) | Chemical Artifact (S-Acylation) |

| Linkage | O-linked (Ser/Thr) or N-linked (Asn) | S-linked (Cysteine) |

| Mechanism | Enzymatic (OGT/Glycosyltransferases) | Non-enzymatic (Chemical reactivity) |

| Precursor | UDP-Sugar (Activated donor) | Peracetylated Sugar (Direct reactant) |

| Sensitivity | Hydroxylamine Stable | Hydroxylamine Labile (Thioester bond) |

| Control | Blocked by OGT inhibitors (e.g., OSMI-1) | Unaffected by enzyme inhibitors |

Experimental Protocols

Protocol A: Preparation and Solubilization

Standardizing the delivery vehicle is crucial to prevent precipitation and ensure consistent uptake.

-

Stock Preparation: Dissolve peracetylated sugar (e.g., Ac4GlcNAc) in high-grade DMSO to a concentration of 200–500 mM .

-

Note: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis.

-

-

Working Solution: Dilute the stock into warm (37°C) complete media.

-

Max DMSO: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

-

Sonication: If precipitation occurs (common at >50 µM), sonicate the media for 5 minutes at 37°C.

-

Protocol B: Metabolic Labeling & Artifact Control

This workflow includes a mandatory step to validate that signals are true glycosylation events.

Materials:

-

Ac4GlcNAz (Azide-functionalized sugar)[5]

-

OSMI-1 (OGT Inhibitor) - Negative Control 1

-

Hydroxylamine (1 M, pH 7.0) - Artifact Check

Workflow:

-

Seeding: Plate cells (e.g., HeLa, HEK293) to reach 70% confluency.

-

Treatment:

-

Experimental: Treat with 50 µM Ac4GlcNAz for 24–48 hours.

-

Control: Treat with DMSO vehicle only.

-

-

Lysis: Wash cells 3x with PBS. Lyse in RIPA buffer containing protease inhibitors.

-

Click Reaction: React lysate (1 mg/mL) with Biotin-Alkyne (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM) for 1 hour at RT.

-

Validation Step (Crucial):

-

Split the "clicked" lysate into two aliquots.

-

Aliquot A: Treat with PBS (Control).

-

Aliquot B: Treat with 1 M Hydroxylamine (pH 7.0) for 1 hour at RT.

-

Logic: Hydroxylamine cleaves thioesters (S-acylation artifacts) but leaves O-GlcNAc (O-glycosidic bonds) intact.

-

-

Analysis: Analyze via Western Blot (Streptavidin-HRP).

-

Result Interpretation: Bands that disappear in Alquot B are artifacts. Bands that remain are true biological signals.

-

Protocol C: Therapeutic Flux Modulation (GlcNAc-6-Acetate)

For researchers targeting autoimmunity (Th1/Th17 suppression).

-

Compound: Use GlcNAc-6-Acetate (not peracetylated).[2]

-

Why: Peracetylated GlcNAc can be toxic at high doses due to intracellular acidification (release of 4 acetates). GlcNAc-6-Acetate releases only 1 acetate, maintaining high flux with lower toxicity.

-

-

Dosing: Titrate between 10 mM and 40 mM .

-

Note: Unlike Ac4GlcNAc (active at µM), mono-acetylated forms often require mM concentrations but offer a wider therapeutic window.

-

-

Readout: Measure surface N-glycan branching using FACS with L-PHA lectin (binds β1,6-GlcNAc branched N-glycans).

Pathway Logic & Signaling

The primary biological output of acetylated GlcNAc derivatives is the modulation of the Hexosamine Biosynthetic Pathway (HBP) .

The Nutrient Sensing Nexus

The HBP integrates glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism to produce UDP-GlcNAc. By flooding the cell with Ac4GlcNAc, you bypass the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase), forcing high levels of O-GlcNAcylation.

Figure 2: HBP Flux. Ac4GlcNAc bypasses the rate-limiting GFAT enzyme, directly elevating UDP-GlcNAc pools and driving O-GlcNAc signaling.

References

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930–2944. Link

-

Qin, K., et al. (2018). Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosaccharides during Metabolic Glycan Labeling.[3] Angewandte Chemie International Edition, 57(7), 1817–1820. Link

- Key Reference for S-Acyl

-

Grigorian, A., et al. (2011). N-acetylglucosamine inhibits T-helper 1 (Th1)/Th17 responses and treats experimental autoimmune encephalomyelitis. Journal of Biological Chemistry, 286(46), 40133–40141. Link

-

Vocadlo, D. J., et al. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells. Proceedings of the National Academy of Sciences, 100(16), 9116–9121. Link

-

Aich, U., et al. (2008). Metabolic labeling of GlcNAc-bearing glycoproteins. Methods in Molecular Biology, 446, 25–36. Link

Sources

- 1. P-GlcNAc - Synvenio [synvenio.com]

- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosaccharides during Metabolic Glycan Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside from methyl glucoside

Application Note: High-Purity Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-

Executive Summary

Methyl 2,3,4,6-tetra-O-acetyl-

Unlike generic textbook procedures, this guide addresses the critical "pain points" of carbohydrate synthesis: controlling exotherms to prevent anomerization, ensuring complete removal of pyridine to prevent oil formation, and achieving high crystallinity without column chromatography.

Reaction Logic & Mechanism

The Chemical Pathway:

The transformation utilizes acetic anhydride (

Mechanistic Insight (The Pyridine Effect):

While pyridine acts as a base to neutralize the acetic acid by-product, its primary role is catalytic. Pyridine attacks acetic anhydride to form the highly electrophilic

Critical Control Point:

The starting material is the

Visual Workflow: Reaction Scheme

Figure 1: Process flow for the acetylation of methyl glucoside. Note the critical quench and wash steps to ensure removal of pyridine.

Materials & Equipment

| Component | Grade/Spec | Role |